Fmoc-His(Trt)-OH-15N3
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Overview
Description
Fmoc-His(Trt)-OH-15N3: is a derivative of histidine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the imidazole side chain. The compound is labeled with three nitrogen-15 isotopes (15N3), making it useful for various research applications, especially in the field of peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OH-15N3 typically involves the following steps:
Protection of Histidine: The amino group of histidine is protected with the Fmoc group, and the imidazole side chain is protected with the Trt group.
Isotope Labeling: The nitrogen atoms in the histidine molecule are replaced with nitrogen-15 isotopes.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient addition of protected amino acids.
Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and the protecting groups are removed using trifluoroacetic acid (TFA) and scavengers to prevent side reactions
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc and Trt protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the histidine residue.
Coupling Reactions: Fmoc-His(Trt)-OH-15N3 can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Removal: Piperidine is commonly used to remove the Fmoc group.
Trt Removal: TFA is used to remove the Trt group, often in the presence of scavengers like triisopropylsilane (TIS) and water.
Major Products Formed:
Deprotected Histidine: Removal of the Fmoc and Trt groups yields free histidine.
Peptide Chains: Coupling reactions result in the formation of peptide chains containing histidine residues
Scientific Research Applications
Chemistry: Fmoc-His(Trt)-OH-15N3 is widely used in the synthesis of peptides and proteins, particularly in the study of protein structure and function.
Biology: The compound is used in the study of enzyme mechanisms and protein-protein interactions, as the nitrogen-15 isotopes provide a means for nuclear magnetic resonance (NMR) spectroscopy.
Medicine: this compound is utilized in the development of peptide-based drugs and vaccines, as well as in the study of disease mechanisms at the molecular level.
Industry: The compound is employed in the production of synthetic peptides for research and therapeutic purposes .
Mechanism of Action
Molecular Targets and Pathways: Fmoc-His(Trt)-OH-15N3 exerts its effects by incorporating into peptide chains, where it can interact with various molecular targets such as enzymes and receptors. The nitrogen-15 isotopes allow for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways involved .
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Trt)-OH-15N3 but without the nitrogen-15 isotopes.
Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.
Fmoc-His(Trt)-OMe: The carboxyl group is methylated instead of being free.
Uniqueness: this compound is unique due to the presence of nitrogen-15 isotopes, which make it particularly valuable for NMR studies and other applications requiring isotopic labeling .
Properties
Molecular Formula |
C40H33N3O4 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1 |
InChI Key |
XXMYDXUIZKNHDT-SQMNLGFBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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